N'-(Desmethyl)azithromycin
Description
Contextualization within Macrolide Antibiotic Research
Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. nih.gov The class originated with erythromycin (B1671065), a cornerstone antibiotic used since the mid-20th century. nih.gov However, challenges such as instability in acidic environments led to the development of new generations of macrolides. googleapis.com
Azithromycin (B1666446), a semi-synthetic derivative of erythromycin, represents a significant advancement in this class. clearsynth.com It is the first of a class of antibiotics known as azalides, which are distinguished by the insertion of a nitrogen atom into the lactone ring of erythromycin A. googleapis.com This structural modification enhances its stability and alters its pharmacokinetic properties. researchgate.net A primary focus of modern antibiotic research is the creation of novel derivatives to address the growing threat of bacterial resistance. nih.gov Research programs often use a structure-based drug design approach, creating analogues of existing antibiotics, such as desmethyl analogues, to investigate and overcome resistance mechanisms like ribosomal modification or drug efflux. nih.govacs.org N'-(Desmethyl)azithromycin fits directly into this context as a naturally occurring metabolite and a synthetic derivative used to explore the structure-activity relationships of azalide antibiotics. biosynth.combit.edu.cn
Significance as a Derivative and Metabolite of Azithromycin
This compound holds a dual significance in scientific research as both a key metabolite and a synthetic derivative of azithromycin. biosynth.comnih.gov
As a metabolite, it is a product of the biotransformation of azithromycin within a living organism. The process involves the removal of a methyl group from the 3'-N position of the desosamine (B1220255) sugar, a common metabolic pathway for drugs containing N-methyl groups. researchgate.netbit.edu.cn Research into the metabolic fate of azithromycin has identified this compound in various biological samples. For instance, a study on the metabolism of azithromycin in the ball python (Python regius) identified several metabolites, including this compound and related desmethyl compounds, in plasma, bile, and various tissues. nih.gov
In the context of chemical synthesis, this compound is recognized as an impurity that can form during the production of azithromycin. researchgate.netbit.edu.cn Its presence necessitates purification and characterization to ensure the quality of the final drug product. bit.edu.cn Consequently, methods for its synthesis have been developed not only for creating analytical reference standards but also for its use as a precursor in the synthesis of other azithromycin derivatives. biosynth.combit.edu.cn For example, research has been conducted to optimize the synthesis of this compound and to use it to create further derivatives like 3'-N-demethyl-3'-N-formylazithromycin. researchgate.netbit.edu.cn
Research Trajectories and Unanswered Questions
Current research involving this compound is primarily focused on its utility as a tool for understanding its parent compound, azithromycin. Its primary applications are in the study of azithromycin's pharmacokinetics, metabolic pathways, and the mechanisms of bacterial resistance. biosynth.com By using this compound as a reference standard, researchers can accurately quantify the extent of azithromycin's metabolism in various species and tissues. nih.govlgcstandards.com
Despite its established role, several research questions remain. While it is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, the full extent and spectrum of its own antibacterial activity compared to azithromycin are not exhaustively characterized. biosynth.com Further investigation is needed to determine if it retains significant efficacy against clinically relevant pathogens, particularly those resistant to azithromycin.
Another area of inquiry is its potential as a building block for novel antibiotics. biosynth.com Research has demonstrated that it can be a precursor for other impurities and derivatives. researchgate.netbit.edu.cn This raises the question of whether this compound could serve as a starting scaffold for creating new azalides with improved properties, such as enhanced activity against resistant bacterial strains or a different pharmacokinetic profile. The exploration of its unique structure continues to be a component in the broader strategy to develop the next generation of macrolide antibiotics. biosynth.com
Data Tables
Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers and properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(methylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | biosynth.com |
| Molecular Formula | C37H70N2O12 | biosynth.comnih.gov |
| Molecular Weight | 734.96 g/mol | biosynth.com |
| CAS Number | 172617-84-4 | biosynth.comnih.gov |
| Synonyms | N-Demethylazithromycin, 3'-N-Demethylazithromycin, CP-64434, Azithromycin Impurity I | nih.gov |
| Classification | Metabolite of Azithromycin | nih.govnih.gov |
Table 2: Identification of Azithromycin Metabolites in Ball Python Tissues This table presents findings from a study identifying various desmethyl metabolites of azithromycin in different tissues of the ball python (Python regius). This highlights the in-vivo formation of this compound and related compounds.
| Metabolite Identified | Tissue(s) where Identified | Source(s) |
| 3'-N-desmethyl,9a-N-desmethyl-azithromycin | Skin | nih.gov |
| 3'-N-desmethyl, 3'-O-desmethyl-azithromycin | Skin | nih.gov |
| 3'-N-didesmethyl-azithromycin | Kidney (only) | nih.gov |
| Fifteen total metabolites were identified across | Plasma, Bile, Liver, Lung, Kidney, Skin | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUKBLYECHAGN-HOQMJRDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169356 | |
| Record name | N'-(Desmethyl)azithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172617-84-4 | |
| Record name | N'-(Desmethyl)azithromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(Desmethyl)azithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(DESMETHYL)AZITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Transformations of N Desmethyl Azithromycin
Strategies for Demethylation of Azithromycin (B1666446)
N'-(Desmethyl)azithromycin, specifically 3'-N-demethylazithromycin, is a known impurity that can form during the production of the antibiotic azithromycin. bit.edu.cnresearchgate.net Its synthesis is primarily achieved through the targeted demethylation of the parent azithromycin molecule at the 3'-N position. bit.edu.cnresearchgate.net This process involves the selective removal of a methyl group from the dimethylamino moiety on the desosamine (B1220255) sugar of azithromycin.
One common strategy for demethylation involves treating azithromycin with reagents like iodine in the presence of a base such as sodium acetate. google.com An alternative synthetic route starts from Erythromycin (B1671065) A oxime, a precursor to azithromycin. This method involves a sequence of reactions including a Beckmann rearrangement, reduction, and hydrolysis to yield the demethylated product. google.com
Specific Reagents and Reaction Conditions for N-Demethylation
The N-demethylation of azithromycin can be accomplished using several specific reagents and conditions, which are often tailored to optimize yield and purity.
A frequently cited method employs iodine and a base. google.com For instance, the reaction can be carried out by treating azithromycin with iodine and sodium acetate. google.com In a more detailed example for synthesizing an azithromycin impurity, azithromycin is dissolved in a 4:1 methanol-water mixture, followed by the addition of iodine and potassium carbonate. google.com The reaction is then heated to reflux. google.com To achieve optimal results, the molar ratios of the reactants are carefully controlled. google.com
Another approach involves the synthesis of N-protected derivatives. For example, 2'-O,3'-N-Bis(benzyloxycarbonyl)-3'-N-demethyl-azithromycin A is produced by reacting azithromycin with benzyloxycarbonyl chloride in toluene (B28343) with sodium bicarbonate at elevated temperatures (80-85°C). googleapis.com
When starting from Erythromycin A oxime, the Beckmann rearrangement is typically performed in an acetone-water system using tosyl chloride, followed by reduction with potassium borohydride (B1222165). google.com The final hydrolysis step is conducted with 20% sulfuric acid and glucose to yield demethyl azithromycin. google.com
Table 1: Reagents and Conditions for N-Demethylation of Azithromycin
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Azithromycin | Iodine, Sodium Acetate | Not specified | Not specified | N-demethylazithromycin | google.com |
| Azithromycin | Iodine, Potassium Carbonate | Methanol (B129727):Water (4:1) | Reflux | Azithromycin Impurity F | google.com |
| Azithromycin | Benzyloxycarbonyl chloride, NaHCO₃ | Toluene | 80-85°C | 2'-O,3'-N-Bis(benzyloxycarbonyl)-3'-N-demethyl-azithromycin A | googleapis.com |
Sequential Demethylation and Subsequent Formylation (e.g., 3'-(N,N-Didemethyl)-3'-N-formylazithromycin synthesis)
Further chemical transformations can be performed following demethylation. A key example is the synthesis of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin, which involves a multi-step process.
The synthesis begins with the complete demethylation of azithromycin at the 3'-N position to yield 3'-aminoazithromycin (also known as N,N-didemethylazithromycin). google.com This is achieved by first creating the mono-demethylated product, N-demethylazithromycin, using iodine and sodium acetate. google.comsmolecule.com This intermediate is then oxidized, for example with iodine and sodium methoxide (B1231860), to remove the second methyl group and produce 3'-aminoazithromycin. google.comsmolecule.com
The final step is the formylation of the resulting primary amine. This is typically carried out using a mixed anhydride (B1165640), such as one prepared from acetic anhydride and formic acid, in an aprotic solvent and in the presence of a base. google.comsmolecule.com An alternative formylating agent is ethyl formate, which can be used after the initial demethylation step to produce 3'-N-demethyl-3'-N-formylazithromycin. google.com This reaction is conducted at reflux temperature (80°C) for several hours. google.com
Optimization of Synthetic Yields and Purity Profiles
Optimizing the yield and purity of this compound and its derivatives is crucial for both research and potential industrial applications. High-performance liquid chromatography (HPLC) is a key analytical tool used to monitor reaction progress and optimize conditions to achieve high-yield and high-quality products. bit.edu.cnresearchgate.net
For bulk production, purification is often achieved through chromatographic separation. bit.edu.cnresearchgate.net Reaction conditions are carefully controlled to enhance purity. For example, in the synthesis of azithromycin impurity F, using a mixed solvent system of methanol and water (4:1) ensures that both azithromycin and potassium carbonate dissolve, creating a homogeneous reaction system that favors product formation. google.com Furthermore, controlling the reactant concentration by adjusting the solid-to-liquid ratio can help manage the reaction rate and minimize the formation of side products. google.com The final product can be further purified by recrystallization from a suitable solvent, such as acetone, to achieve purities exceeding 99.5%. google.com
On an industrial scale, the multi-step synthesis of azithromycin derivatives presents scalability challenges, including maintaining consistent quality and yield. smolecule.com The high cost of certain catalysts is also a significant factor. smolecule.com Careful optimization of every step, including the final hydrolysis for product isolation, is necessary. Hydrolysis conditions, such as using dilute hydrochloric acid to maintain a pH between 1.5 and 2.5, must be fine-tuned to ensure complete reaction while preventing the degradation of the acid-sensitive macrolide structure. smolecule.com
Chemical Reactions and Derivatization Studies
This compound serves as a versatile precursor for the synthesis of other derivatives and impurities. bit.edu.cnresearchgate.net For example, it is the direct starting material for synthesizing 3'-N-demethyl-3'-N-formylazithromycin. bit.edu.cnresearchgate.net
Derivatization is a common strategy to modify the properties of azithromycin. In one study, azithromycin was derivatized in a highly acidic medium (9.0 mol L⁻¹ HCl), which induced fluorescence, providing a basis for a quantitative analytical method. nih.gov this compound can also undergo reactions to introduce novel functional groups. For instance, it can be reacted with phosphonium (B103445) chlorocarbonate in the presence of a base like pyridine (B92270) to yield a phosphonium carbamate (B1207046) derivative. google.com
Oxidation and Reduction Reactions
The this compound molecule can undergo various oxidation and reduction reactions. The parent compound, N-Desmethyl Azithromycin B, can be oxidized to form different oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate. smolecule.com Conversely, it can be reduced to various derivatives using reducing agents like sodium borohydride or lithium aluminum hydride. smolecule.com
Oxidation is also a key step in the synthesis of other derivatives. For example, N-demethylazithromycin is oxidized with iodine and sodium methoxide to form 3'-aminoazithromycin as part of the pathway to formylated derivatives. google.com The parent azithromycin molecule itself can be oxidized with hydrogen peroxide to form Azithromycin N-oxide. google.com The stability of azithromycin is susceptible to thermo-oxidative conditions, with its degradation influenced by factors such as temperature, UV radiation, and air saturation. mdpi.com
Substitution Reactions
Substitution reactions offer another avenue for modifying this compound. New functional groups can be introduced onto the N-Desmethyl Azithromycin B structure through reactions with alkyl halides or acyl chlorides, typically performed under acidic or basic conditions. smolecule.com Demethylated azithromycin can also participate in substitution reactions, such as reacting with pyridine in a trichloromethane solvent. google.com These reactions provide a means to create a diverse range of derivatives with potentially altered chemical and biological properties.
Table 2: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 3'-N-demethylazithromycin |
| Azithromycin | - |
| 3'-(N,N-Didemethyl)-3'-N-formylazithromycin | Azithromycin Impurity M |
| N-demethylazithromycin | 3'-N-demethyl-azithromycin |
| 3'-aminoazithromycin | N,N-didemethylazithromycin, Azithromycin Impurity E |
| Erythromycin A oxime | - |
| 2'-O,3'-N-Bis(benzyloxycarbonyl)-3'-N-demethyl-azithromycin A | - |
| Azithromycin Impurity F | 3'-N-demethyl-3'-N-formylazithromycin |
| N-Desmethyl Azithromycin B | - |
| Azithromycin N-oxide | - |
| Iodine | - |
| Sodium acetate | - |
| Potassium carbonate | - |
| Benzyloxycarbonyl chloride | - |
| Toluene | - |
| Sodium bicarbonate | - |
| Tosyl chloride | - |
| Potassium borohydride | - |
| Sulfuric acid | - |
| Glucose | - |
| Sodium methoxide | - |
| Acetic anhydride | - |
| Formic acid | - |
| Ethyl formate | - |
| Hydrogen peroxide | - |
| Potassium permanganate | - |
| Sodium borohydride | - |
| Lithium aluminum hydride | - |
| Pyridine | - |
| Trichloromethane | - |
| Alkyl halides | - |
| Acyl chlorides | - |
| Phosphonium chlorocarbonate | - |
Metabolism and Biotransformation Pathways Involving N Desmethyl Azithromycin
Identification as a Metabolite of Azithromycin (B1666446)
N'-(Desmethyl)azithromycin, also known as 3′-N-Demethylazithromycin, is a recognized metabolite of azithromycin. synzeal.com Its formation occurs through the demethylation of the parent compound. pfizer.com In humans, after administration of azithromycin, a small fraction is excreted as this compound, accounting for 0.1% of the dose in urine and 7.6% in feces.
The metabolism of azithromycin has been investigated in various animal models, leading to the identification of this compound and other related compounds. A key study in ball pythons (Python regius) identified fifteen different metabolites of azithromycin in plasma, bile, or tissues. nih.govresearchgate.net Among these, 9a-N-desmethyl-azithromycin was specifically detected. nih.govscience.gov
In this reptile model, metabolites were distributed across various tissues. nih.gov For instance, descladinose-azithromycin, 3'-N-desmethyl,9a-N-desmethyl-azithromycin, and 3'-N-desmethyl, 3'-O-desmethyl-azithromycin were the exclusive metabolites found in skin samples. nih.govresearchgate.net The kidney tissue was found to contain a greater number of metabolites compared to the liver. nih.govscience.gov The research highlighted that a greater number of metabolites were identified in the plasma of ball pythons compared to studies in dogs and cats. nih.govresearchgate.net
Studies in animal models provide insight into the distribution and proportion of azithromycin and its metabolites. In ball pythons, unchanged azithromycin constituted the majority of the drug-related material in plasma and bile. nih.govresearchgate.net Specifically, unchanged azithromycin accounted for 80%, 68%, and 60% of the total material in plasma at 12, 24, and 48 hours post-administration, respectively. nih.govresearchgate.net In bile, parent azithromycin represented 70% of the total azithromycin-associated material at both 24 and 72 hours. nih.govresearchgate.net
However, in tissues where metabolic activity is higher, the proportion of metabolites increases. In the liver and kidney of ball pythons, unchanged azithromycin accounted for only 40% of the total drug-related material, with the remaining 60% consisting of various metabolites. nih.gov In contrast, the proportion of unchanged azithromycin was double that in the lung and skin. nih.gov
Table 1: Distribution of Unchanged Azithromycin in Ball Python Samples
| Sample Type | Time Post-Administration | Percentage of Unchanged Azithromycin | Source |
|---|---|---|---|
| Plasma | 12 hours | 80% | nih.gov |
| Plasma | 24 hours | 68% | nih.gov |
| Plasma | 48 hours | 60% | nih.gov |
| Bile | 24 and 72 hours | 70% | nih.gov |
| Liver | Not Specified | 40% | nih.gov |
| Kidney | Not Specified | 40% | nih.gov |
| Lung | Not Specified | ~80% | nih.gov |
| Skin | Not Specified | ~80% | nih.gov |
Detection in Animal Models (e.g., 9a-N-desmethyl-azithromycin in ball pythons)
Enzymatic Mechanisms of Demethylation in Biological Systems
The primary metabolic pathway for azithromycin is demethylation. ijpsjournal.com This process is mediated by enzymes within the cytochrome P-450 (CYP) system. nih.gov Specifically, azithromycin has been identified as a weak substrate for the CYP3A4 enzyme, which is responsible for its minimal metabolism. nih.gov Studies in rats have shown that the administration of azithromycin can lead to a significant elevation of N-demethylase activity. nih.govasm.org
Unlike some other macrolide antibiotics, azithromycin does not appear to cause significant inactivation of cytochrome P-450 enzymes via the formation of stable metabolite complexes. pfizer.comnih.govasm.org This is a key difference from erythromycin (B1671065), which is known to form such complexes, thereby inhibiting its own metabolism and that of other drugs. nih.govnih.gov
Azithromycin belongs to the azalide subclass of macrolides, distinguished by a 15-membered ring that includes a methyl-substituted nitrogen atom. nih.govresearchgate.net This structural feature contributes to its metabolic stability compared to 14-membered macrolides like erythromycin and clarithromycin (B1669154). nih.gov
Erythromycin undergoes extensive metabolism by CYP3A4, with its major metabolite being N-desmethylerythromycin. nih.gov This process can lead to the formation of an inactive complex with CYP3A4, inhibiting the enzyme. nih.govnih.govnih.gov Similarly, clarithromycin is metabolized by CYP3A4 into both an inactive metabolite (N-desmethylclarithromycin) and an active one (14-(R)-hydroxyclarithromycin). nih.gov
In contrast, azithromycin's interaction with the hepatic cytochrome P450 system is not considered significant. pfizer.com While its administration in rats led to a 2.5-fold increase in N-demethylase activity, no complexed cytochrome P-450 was detected, even with high liver concentrations of the drug. nih.govasm.orgnih.gov This suggests that azithromycin is less likely to inhibit its own metabolism or that of other drugs through this pathway compared to erythromycin. nih.govasm.org
Table 2: Comparative Metabolic Features of Macrolides
| Feature | Azithromycin (Azalide) | Erythromycin (Macrolide) | Clarithromycin (Macrolide) | Source |
|---|---|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 (weak substrate) | CYP3A4 (extensive) | CYP3A4 | nih.gov |
| Primary Pathway | N-demethylation | N-demethylation | N-demethylation, Hydroxylation | nih.gov |
| CYP3A4 Inhibition | No significant inactivation via metabolite complex | Forms stable inactive complex | Forms inactive complex | nih.govnih.govasm.orgnih.gov |
| Major Metabolite(s) | This compound | N-desmethylerythromycin | N-desmethylclarithromycin, 14-(R)-hydroxyclarithromycin | nih.gov |
Influence of Physiological Conditions on Metabolite Formation
Physiological conditions, particularly the presence of infection and inflammation, can influence the metabolism of azithromycin. Studies in a murine model of Toxoplasma gondii infection demonstrated a depression in the N-demethylation of azithromycin. nih.gov In infected mice, the rate of N-demethylation in the liver and jejunum fell by 12% and 10%, respectively. nih.gov This effect was more pronounced with a higher infection burden, where hepatic N-demethylation decreased by 29%. nih.gov This suggests that the host's response to infection can alter the activity of the CYP enzymes responsible for metabolizing the drug.
Furthermore, inflammatory states can alter the distribution of azithromycin, which may indirectly affect its metabolism. In guinea pigs with Legionella pneumophila infection, azithromycin concentrations were significantly higher in lung tissue and bronchoalveolar lavage fluid compared to uninfected controls. nih.gov This is attributed to the recruitment of phagocytic cells, which highly concentrate the drug, to the site of inflammation. nih.gov This altered distribution could lead to changes in the location and extent of metabolite formation. Similarly, the intracellular accumulation of azithromycin in human polymorphonuclear leucocytes is significantly affected by temperature, a key physiological parameter. nih.gov
Analytical Characterization and Methodological Applications for N Desmethyl Azithromycin
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the active pharmaceutical ingredient (API) from its related substances, including impurities like N'-(Desmethyl)azithromycin.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the assessment of azithromycin (B1666446) and its impurities. nih.govresearchgate.netoup.com Its versatility allows for the development of specific methods to profile and quantify impurities, as well as to monitor the stability of azithromycin formulations.
The development of a robust HPLC method is essential for accurately profiling impurities in azithromycin. Several studies have focused on creating and validating such methods. For instance, a stability-indicating HPLC method was developed for the analysis of azithromycin and its related compounds, including this compound, using an Xterra RP C18 column with UV detection at 215 nm. oup.com Another method utilized a reversed-phase C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727), allowing for the selective determination of impurities with good resolution. researchgate.net The validation of these methods is performed in accordance with regulatory guidelines, such as those from the Federal Drug Administration (FDA) and the International Conference on Harmonization (ICH), ensuring accuracy, precision, specificity, and linearity. researchgate.netoup.com
A key aspect of method development is achieving adequate separation of all related substances. Researchers have explored various stationary phases, mobile phase compositions, pH levels, and temperatures to optimize the separation. ceu.es For example, a study comparing C8 and C18 stationary phases found that the C18 column provided better resolution and separation of azithromycin and its related compounds. oup.com The use of gradient elution, where the mobile phase composition is changed during the analysis, has also been employed to effectively separate a wide range of impurities. ceu.es
Table 1: HPLC Methods for Azithromycin Impurity Profiling
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Xterra RP C18 | Reversed-phase C18 | Phenomenex Synergi MAX-RP |
| Mobile Phase | 14 mM disodium (B8443419) hydrogen phosphate (pH 10.5)–methanol–acetonitrile–tetrahydrofuran (40.0:30.0:30.0:0.1, v/v/v/v) | Phosphate buffer–methanol (20:80, v/v) | Gradient of KH2PO4 buffer (pH 7.0) and methanol:acetonitrile (1:1) |
| Detection | UV at 215 nm | UV at 210 nm | UV at 210 nm |
| Temperature | 50°C | 50°C | 50°C |
| Key Finding | Separated and quantified azithromycin and 14 of its related compounds. oup.com | Selectively determined impurities and degradation products with good resolution. researchgate.net | Separated and identified six impurities. ceu.es |
Stability-indicating analytical methods are crucial for assessing how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. HPLC methods are widely used for this purpose in the pharmaceutical industry. oup.comoup.com
Forced degradation studies are an integral part of stability testing. In these studies, azithromycin is subjected to stress conditions like acid and alkali hydrolysis, oxidation, and heat to generate potential degradation products. nih.govasianjpr.com The developed HPLC method must be able to separate these degradation products from the parent drug and its other impurities. A study demonstrated that an RP-HPLC method could resolve degradation products of azithromycin in acidic and oxidative environments, confirming its suitability for stability testing. nih.gov Another study found that under forced degradation conditions, azithromycin was susceptible to degradation, and the HPLC method effectively separated the drug from its degradation products. asianjpr.com The results of these stability studies help in determining the shelf-life of the drug product and recommend appropriate storage conditions.
Method Development and Validation for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Biological Fluids
While HPLC is the workhorse for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the detection of compounds in complex biological matrices. researchgate.net For a thermally labile and non-volatile compound like this compound, derivatization is a necessary step to increase its volatility for GC analysis. researchgate.net
A GC-MS method has been described for the determination of azithromycin in biological fluids. This method involves extraction of the analyte with chloroform, a clean-up step, and subsequent acetylation with acetic anhydride (B1165640) and pyridine (B92270). researchgate.net The derivatized compound is then analyzed by GC-MS using single-ion monitoring (SIM) for enhanced sensitivity. researchgate.net This technique is particularly useful in toxicological and forensic analysis. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) in Related Degradation Studies
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the separation and quantification of drug impurities and degradation products. It offers the advantages of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
A stability-indicating HPTLC method has been developed for the simultaneous estimation of cefixime (B193813) and azithromycin. akjournals.com In this study, the drugs were subjected to various stress conditions as per ICH guidelines. akjournals.com The degradation products were separated on aluminum plates precoated with silica (B1680970) gel 60F254. akjournals.com For azithromycin and its degradation products, which lack a strong UV chromophore, post-development derivatization with a spraying reagent followed by heating is often necessary for visualization and densitometric analysis. akjournals.comnih.gov This method was successful in separating azithromycin from its degradation product formed under acid hydrolysis. akjournals.com
Spectroscopic Approaches for Structural Confirmation
While chromatographic techniques excel at separating compounds, spectroscopic methods are indispensable for the definitive structural elucidation of these separated components. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure of impurities like this compound.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. researchgate.net The fragmentation of this compound in the mass spectrometer will differ from that of azithromycin due to the absence of a methyl group on the desosamine (B1220255) sugar moiety.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. Both 1H and 13C NMR are used to elucidate the complete structure of a compound. jst.go.jpnih.gov For this compound, the NMR spectra would show characteristic changes in the chemical shifts and coupling patterns of the protons and carbons near the N-demethylated position on the desosamine sugar, allowing for its unambiguous identification. jst.go.jpnih.gov
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a powerful tool for the structural elucidation of pharmaceutical impurities. In the analysis of this compound, MS fragmentation provides characteristic ions that help in its definitive identification. When subjected to mass spectrometry, the parent molecule of this compound, with a molecular weight of approximately 734.96 g/mol , undergoes predictable fragmentation. sigmaaldrich.com
A common observation in the mass spectra of azithromycin and its related compounds is the initial loss of the cladinose (B132029) and desosamine sugar moieties. google.com For this compound, which has a protonated molecule [M+H]⁺ at an m/z of approximately 735.49, a characteristic fragmentation pattern emerges. sci-hub.se This includes the loss of the cladinose sugar, followed by the loss of the modified desosamine sugar. google.com High-resolution mass spectrometry (HRMS) can provide exact mass measurements of these fragments, allowing for the confirmation of their elemental composition and further solidifying the identification of the impurity. sci-hub.se For instance, a fragment ion with an m/z of 591.4238 has been reported, corresponding to the loss of a sugar moiety. sci-hub.se
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protonated Molecule [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| This compound | C37H70N2O12 | 734.96 | ~735.49 | 591.4238 (Loss of cladinose) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. While specific detailed conformational studies solely on this compound are not extensively published, the principles of NMR analysis applied to azithromycin and its derivatives provide a strong basis for its structural characterization. ucl.ac.beresearchgate.net
For macrolide antibiotics, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals and to establish connectivity within the molecule. nih.gov These assignments are fundamental to confirming the identity of this compound, particularly by verifying the absence of the N-methyl group on the desosamine sugar.
Utilization as a Certified Reference Standard in Pharmaceutical Research
This compound is widely used as a certified reference standard in the pharmaceutical industry. lgcstandards.comsynzeal.comsigmaaldrich.com Reference standards are highly purified compounds used as a benchmark for analytical tests to ensure the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and finished drug products. avantorsciences.com
The United States Pharmacopeia (USP) and other pharmacopeias list this compound (often referred to as N-Demethylazithromycin or Azithromycin EP Impurity I) as a specified impurity of azithromycin. synzeal.comsigmaaldrich.com As such, pharmaceutical manufacturers are required to control the levels of this impurity in their products. The availability of a certified reference standard for this compound is essential for several key applications:
Impurity Profiling: It is used to identify and quantify the presence of this compound in bulk azithromycin and its formulations using techniques like High-Performance Liquid Chromatography (HPLC). chemsrc.com
Method Validation: The reference standard is critical for validating analytical methods, ensuring they are accurate, precise, specific, and linear for the quantification of this specific impurity. synzeal.comsynzeal.com
Quality Control: It is used in routine quality control (QC) testing of raw materials and finished products to ensure they meet the stringent purity requirements set by regulatory authorities. synzeal.com
Stability Studies: The reference standard helps in monitoring the formation of this compound during stability studies of azithromycin, which assess how the drug product's quality changes over time under various environmental conditions. chemsrc.com
Certified reference standards are accompanied by a Certificate of Analysis (CoA) that provides detailed information about the compound's identity, purity (typically >95%), and characterization data. lgcstandards.com This ensures the reliability and accuracy of the analytical results obtained using the standard.
Antimicrobial Activity and Biological Mechanisms of N Desmethyl Azithromycin
In Vitro Antimicrobial Spectrum and Efficacy
N'-(Desmethyl)azithromycin is a significant metabolite of azithromycin (B1666446), formed through the demethylation of the desosamine (B1220255) sugar moiety. chemicalbook.comresearchgate.net Its antimicrobial properties have been a subject of scientific interest, primarily in comparison to its potent parent compound.
Comparative Analysis of Antimicrobial Potency with Azithromycin
In contrast, azithromycin itself has a broad spectrum of activity. While it is marginally less active than its predecessor erythromycin (B1671065) against some Gram-positive organisms, it has enhanced activity against certain Gram-negative bacteria, such as Haemophilus influenzae, and atypical pathogens. nih.govaafp.org For instance, the MIC90 (the concentration required to inhibit 90% of isolates) of azithromycin against Salmonella typhi is 8 mg/L, demonstrating significantly greater potency than erythromycin (MIC90 >128 mg/L). nih.gov This level of activity is not mirrored in its desmethyl metabolite.
Table 1: Comparative Potency of Azithromycin and this compound
| Compound | General Antimicrobial Potency |
|---|---|
| Azithromycin | Broad-spectrum activity against many Gram-positive and Gram-negative bacteria. nih.gov |
| This compound | Not considered to have significant antimicrobial activity. semanticscholar.org |
Investigation of Antimicrobial Mechanism of Action
The mechanism of action for this compound is presumed to be identical to that of azithromycin, targeting the bacterial ribosome. However, its efficacy in executing this mechanism is markedly reduced.
Ribosomal Binding Site Analysis (e.g., 50S ribosomal subunit)
Like all macrolide antibiotics, the primary target for azithromycin is the 50S subunit of the bacterial ribosome. mdpi.com It binds to the 23S rRNA within the large ribosomal subunit, near the peptidyl transferase center, effectively obstructing the nascent peptide exit tunnel. mdpi.com This binding prevents the growing polypeptide chain from exiting the ribosome. This compound is understood to target the same 50S ribosomal subunit. However, the demethylation of the desosamine sugar likely weakens its binding affinity to the ribosomal target, which correlates with its observed lack of significant antibacterial activity.
Inhibition of Bacterial Protein Synthesis and Translocation Processes
Azithromycin's binding to the ribosome interferes with bacterial protein synthesis. aafp.org This interference can halt the translocation step, where the ribosome moves along the mRNA, and can cause the premature dissociation of peptidyl-tRNA from the ribosome. The result is a bacteriostatic effect, inhibiting bacterial growth and replication, although bactericidal activity can occur at higher concentrations against specific pathogens. aafp.org As a direct derivative, this compound shares this mechanism, but its reduced binding capability means it is a much less effective inhibitor of protein synthesis.
In Vivo Antimicrobial Activity in Animal Models (e.g., 9a-N-desmethyl-azithromycin)
While this compound (demethylated at the desosamine sugar) is considered largely inactive, another desmethyl metabolite, 9a-N-desmethyl-azithromycin (demethylated at the nitrogen incorporated into the macrolactone ring), has been identified and is considered an active metabolite. researchgate.net
Studies have identified both descladinose and 9a-N-desmethyl metabolites in various biological samples. In a study involving human subjects with ileostomies, the 9a-N-desmethyl metabolite was recovered from ileostomy fluid after both oral and intravenous administration of azithromycin. researchgate.net Similarly, research on the metabolism of azithromycin in the ball python identified 3'-N-desmethyl,9a-N-desmethyl-azithromycin as a metabolite in skin tissue. researchgate.net Notably, the study highlighted that the 9a-N-desmethyl metabolite is considered active, unlike the inactive descladinose metabolite. researchgate.net
Despite being identified as an active metabolite, specific in vivo studies detailing the efficacy of 9a-N-desmethyl-azithromycin in animal infection models are not widely documented in the reviewed literature. The focus of in vivo efficacy studies has remained on the parent compound, azithromycin, which has demonstrated effectiveness in various animal models of infection, correlating with its high and sustained tissue concentrations rather than serum levels. nih.govnih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Azithromycin |
| Erythromycin |
| 9a-N-desmethyl-azithromycin |
| 3'-N-desmethyl,9a-N-desmethyl-azithromycin |
| Descladinose metabolite |
| Haemophilus influenzae |
| Salmonella typhi |
| Streptococcus pyogenes |
| Streptococcus pneumoniae |
| Staphylococcus aureus |
| Escherichia coli |
| Neisseria gonorrhoeae |
| Moraxella catarrhalis |
| Legionella |
| Chlamydia |
| Mycoplasma |
| Bordetella |
| Borrelia |
| Toxoplasma gondii |
| Mycobacterium avium-intracellulare |
| Peptostreptococcus spp. |
| Actinomyces spp. |
| Propionibacterium spp. |
| Lactobacillus spp. |
| Bifidobacterium dentium |
| Fusobacterium spp. |
| Bacteroides spp. |
| Wolinella spp. |
| Actinobacillus actinomycetemcomitans |
| Selenomonas spp. |
| Mitsuokella multiacida |
| Capnocytophaga ochraceus |
| Eikenella corrodens |
Antimicrobial Resistance Mechanisms and Susceptibility Profiling of N Desmethyl Azithromycin
N'-(Desmethyl)azithromycin is a metabolite of the widely used macrolide antibiotic, azithromycin (B1666446). nih.gov Understanding the mechanisms that confer resistance to azithromycin is crucial, as these are directly relevant to the efficacy of its metabolites. The primary mechanisms of resistance to macrolides involve target site modification, active drug efflux, and enzymatic inactivation. mdpi.com
Pharmacokinetic Research and Disposition Studies in Animal Models
Absorption and Distribution Kinetics in Animal Tissues and Biological Fluids
Following administration in animal models such as rats and dogs, azithromycin (B1666446) is rapidly absorbed and extensively distributed into tissues. nih.gov This characteristic leads to tissue concentrations that can be significantly higher—often by 100-fold or more—than those observed in serum within 24 hours of a single dose. nih.gov This extensive tissue penetration is a hallmark of azithromycin and its metabolites.
Studies in multiple species, including mice, rats, dogs, and cynomolgus monkeys, confirm that azithromycin is well-absorbed after oral administration and distributes exceptionally well into all tissues. nih.gov The metabolite N'-(Desmethyl)azithromycin is part of this distribution profile. For instance, in ball pythons, various metabolites including 3'-N-desmethyl,9a-N-desmethyl-azithromycin were identified in skin, while kidney tissue showed a greater number of metabolites. nih.gov
Table 1: Tissue Distribution of Azithromycin and its Metabolites in Animal Models
| Animal Model | Tissue | Observation | Reference |
|---|---|---|---|
| Rats & Dogs | Various Tissues | Tissue concentrations can exceed serum concentrations by over 100-fold. | nih.gov |
| Ball Python | Skin | This compound and other metabolites identified. | nih.gov |
| Ball Python | Kidney | Contained a greater number of metabolites compared to the liver. | nih.gov |
| General Animal Models | Lung, Prostate, Tonsils | Accumulation of azithromycin and its metabolites occurs in these tissues. | geneesmiddeleninformatiebank.nl |
Elimination and Excretion Characteristics in Animal Models
The elimination of azithromycin and its metabolites, including this compound, occurs primarily through biliary and renal pathways. Biliary excretion is a major route for the unchanged parent drug following oral administration. fda.gov In rats and dogs, studies have shown that a significant portion of an administered dose is excreted in the feces, which points to the importance of the biliary route. nih.gov
In studies with ball pythons, unchanged azithromycin accounted for a high percentage of the material in bile (70% at 24 and 72 hours post-administration). nih.gov However, in the liver and kidney, unchanged azithromycin was about 40% of the total drug-related material, indicating metabolic activity in these organs. nih.gov The N'-desmethylation that forms this compound is one of these metabolic pathways. While a small percentage of the parent drug is excreted unchanged in the urine, the majority is eliminated via the liver. fda.govwikipedia.org
In rats, approximately 69.6% of a dose of another compound was excreted via feces and 24.3% in urine, demonstrating the species-specific balance between fecal and urinary excretion routes. scispace.com For azithromycin, about 12% of an intravenously administered dose is excreted unchanged in the urine over three days. geneesmiddeleninformatiebank.nl
Table 2: Excretion of Azithromycin and Metabolites in Animal Models
| Animal Model | Excretion Route | Percentage of Dose / Observation | Reference |
|---|---|---|---|
| General | Bile | Major route of elimination for unchanged drug. | fda.gov |
| General | Urine | Approximately 6% of an oral dose appears as unchanged drug. | wikipedia.org |
| Ball Python | Bile | Unchanged azithromycin accounted for 70% of total material at 24 and 72 hours. | nih.gov |
| Ball Python | Liver & Kidney | Unchanged azithromycin was ~40% of total drug-related material, indicating metabolism. | nih.gov |
Pharmacokinetic Modeling to Describe Compound Disposition
Pharmacokinetic (PK) modeling is a mathematical tool used to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. frontiersin.orgresearchgate.net For azithromycin and its metabolites, mechanism-based models have been developed to characterize their complex behavior. plos.org The serum concentrations of azithromycin typically show a multi-exponential decline, which reflects the initial rapid distribution into tissues followed by a slow return to the serum. nih.gov This "flip-flop" kinetic profile, where the rate of absorption or redistribution is slower than the rate of elimination, is characteristic.
In mice, a one-compartment PK model has been used to describe the pharmacokinetics of azithromycin. plos.org Such models help in understanding the time course of the drug and its metabolites in plasma and tissues. plos.org The development of these models often involves fitting data from time-kill curves and describing pharmacodynamic effects that simple models cannot capture. nih.gov These advanced models may include terms for the saturation of bacteria numbers, delays in drug activity, and the steepness of the concentration-response profile to accurately represent the compound's behavior. nih.gov The ultimate goal of this modeling is to provide a tool for rational dosing regimen decisions based on a thorough understanding of the compound's disposition. nih.gov
Tissue Accumulation and Intracellular Concentrations in Phagocytes
A defining characteristic of azithromycin and its metabolites is the high level of accumulation in tissues and within cells, particularly phagocytes (like neutrophils and macrophages) and fibroblasts. fda.govnih.gov This intracellular accumulation is significant, with in vitro studies showing that the intracellular-to-extracellular concentration ratio in polymorphonuclear leukocytes can be around 40 after just one hour of incubation. nih.gov This process is thought to be driven by ion trapping of the weakly basic compound within the acidic environment of lysosomes inside these cells. nih.govucl.ac.be
This high concentration within phagocytes is believed to play a role in the drug's distribution to sites of inflammation. fda.gov Phagocytes actively transport the compound to infected tissues, where large concentrations are then released. wikipedia.org In vivo studies suggest this mechanism contributes significantly to the accumulation of azithromycin in tissues. geneesmiddeleninformatiebank.nlfda.gov Even though blood levels of azithromycin may be low after administration, the tissue concentrations are high and sustained, with fibroblasts potentially acting as a drug reservoir. nih.gov This accumulation does not appear to disrupt the normal function of the phagocytes. nih.gov
Environmental Fate and Ecotoxicological Transformation Studies
Occurrence and Detection as a Transformation Product in Aquatic Environments
N'-(Desmethyl)azithromycin is a recognized transformation product (TP) of the widely used macrolide antibiotic, azithromycin (B1666446). nih.gov Its presence in various aquatic compartments is a direct consequence of the incomplete removal of azithromycin and its byproducts from wastewater. nih.gov Conventional wastewater treatment plants (WWTPs) are often inefficient at completely eliminating these compounds, leading to their release into the environment through effluent discharge. nih.gov
Studies have confirmed the detection of this compound in a range of aquatic environments. It has been identified in surface waters, often alongside its parent compound. nih.govacs.org Notably, in some cases, the concentrations of transformation products like this compound can surpass those of the parent azithromycin. researchgate.net For instance, one study detected this compound at concentrations up to 8600 ng/L in surface water. nih.govacs.org Another study focusing on groundwater found that the concentration of N-desmethyl azithromycin (up to 490 ng/L) could significantly exceed that of azithromycin itself (0.16-17 ng/L). researchgate.net
The compound is not limited to the water column; it has also been found in sediment. Research conducted downstream from a pharmaceutical production plant revealed the presence of this compound as one of the most prominent macrolide residues in surface sediments. nih.gov The investigation showed that these residues could be transported longitudinally via the resuspension and redeposition of contaminated particles and could even penetrate deeper alluvial sediments, reaching depths of up to 5 meters and contaminating the underlying groundwater. nih.gov Its detection in municipal wastewater, pharmaceutical industry effluents, and receiving river waters highlights the widespread nature of this contaminant. nih.gov
Table 1: Reported Detections of this compound in Aquatic Environments
| Environmental Compartment | Reported Concentration | Source Reference |
|---|---|---|
| Surface Water | Up to 8600 ng/L | nih.gov, acs.org |
| Groundwater | Up to 490 ng/L | researchgate.net |
| Surface Sediments | One of the most prominent macrolides detected | nih.gov |
| Alluvial Aquifer Sediments | Detected up to 5m depth | nih.gov |
| Wastewater Effluent | Detected | researchgate.net, nih.gov |
Degradation Pathways and Kinetics in Environmental Matrices
This compound is primarily formed through the transformation of its parent compound, azithromycin, in the environment. The main pathway for its formation is the N-demethylation of the desosamine (B1220255) sugar moiety of the azithromycin molecule. nih.govsemanticscholar.org This process can be influenced by various environmental factors, including chemical and biological reactions.
The stability of azithromycin and its related compounds, including this compound, is significantly dependent on the pH of the aqueous solution. nih.govresearchgate.net The degradation of azithromycin, which can lead to the formation of various products, is influenced by pH levels. For azithromycin itself, maximum stability is observed at a pH of approximately 6.3. researchgate.netsmolecule.com
The formation of degradation products via hydrolysis is pH-dependent. For example, at pH 6.0, the primary hydrolytic degradation product of azithromycin is desosaminylazithromycin, resulting from the loss of the cladinose (B132029) sugar; the amount of this product decreases as the pH approaches 7.2. nih.gov In more alkaline conditions, the degradation pathways shift. One study investigating degradation under sunlight found that in a solution with a pH of 8.5, N-desmethyl azithromycin was formed at a level of 8.4% after a 14-day period. semanticscholar.org During photolytic degradation processes, the breakdown of azithromycin is generally low in acidic pH and tends to increase as the solution becomes more basic. nih.gov
Photolytic degradation, driven by natural or simulated solar radiation, is a key pathway for the transformation of azithromycin in surface waters, leading to the formation of products such as this compound. nih.govresearchgate.net The photodegradation of azithromycin generally follows first-order reaction kinetics. nih.gov
The rate of photolysis can be significantly accelerated by the presence of other substances in the water that act as photosensitizers, such as nitrate (B79036) and dissolved organic matter like humic acids. nih.gov One study demonstrated that in the presence of humic acids, the degradation of azithromycin was enhanced by a factor of 16. nih.gov Another experiment showed that humic acid specifically enhanced the formation of N-desmethyl azithromycin (10.3% yield) compared to a solution without humic acid (0% yield) at pH 7 under sunlight. semanticscholar.org
The environmental matrix plays a crucial role in the extent of photodegradation. In a study lasting 14 days under sunlight, secondary effluent from a wastewater treatment plant proved to be the most effective medium for the degradation of macrolides. In this medium, 76% of the initial azithromycin was transformed into N-desmethyl azithromycin. semanticscholar.org
Table 2: Formation of N-Desmethyl Azithromycin under Various Conditions (14 Days, Sunlight Irradiation)
| Condition | N-Desmethyl Azithromycin Formed (% area) | Source Reference |
|---|---|---|
| pH 8.5 Solution | 8.4% | semanticscholar.org |
| pH 7 Solution with Humic Acid | 10.3% | semanticscholar.org |
| Secondary Effluent | 76% | semanticscholar.org |
Hydrolytic Stability and pH Dependence
Environmental Persistence and Potential for Bioaccumulation Research
The persistence of pharmaceutical transformation products in the environment is a significant concern, as it determines their long-term potential for ecological impact. N-desmethyl azithromycin has been classified as a persistent substance. nih.govacs.org According to the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) guideline, it is one of eight transformation products in the macrolide family considered to be persistent, with a degradation half-life exceeding 40 days. nih.govacs.org
In silico modeling has been used to predict the environmental behavior of this compound. These models suggest that the compound is likely to be immobile in the environment. acs.org This prediction is based on its low water solubility and high organic carbon-water (B12546825) partition coefficient (KOC), which indicates a tendency to adsorb to soil and sediment rather than remain in the water phase. acs.org
Regarding bioaccumulation, the potential for a substance to accumulate in the tissues of living organisms, current predictions for this compound suggest it is not bioaccumulative. acs.org While extensive research exists on the bioaccumulation of other persistent organic pollutants (POPs) in various food webs, specific experimental data on the bioaccumulation of this compound is not widely available in the reviewed literature. vliz.benih.gov Therefore, while predictive models offer initial insights, further empirical research would be necessary to definitively characterize its bioaccumulation potential in different aquatic species and food chains.
Advanced Structural and Theoretical Research on N Desmethyl Azithromycin
Structure-Activity Relationship (SAR) Investigations for Demethylated Azalides
Structure-activity relationship (SAR) studies on azalides, including demethylated derivatives, are crucial for understanding the chemical features that govern their antibacterial potency. Research indicates that the SAR for azalides often parallels that of other macrolides. nih.gov Modifications across the macrolactone ring and its sugar moieties can significantly influence biological activity.
Demethylation, particularly at the C-3' position of the desosamine (B1220255) sugar which characterizes N'-(Desmethyl)azithromycin, is a key area of investigation. Studies on 15-membered azalides have explored the impact of a 1'-demethyl framework, suggesting that changes at this position can alter the compound's efficacy. researchgate.net Further functionalization of the desosamine sugar, such as the iodine-promoted demethylation of the C-3' dimethylamino group, has been successfully performed to create novel derivatives. researchgate.net
Beyond demethylation, other structural modifications have been explored to enhance activity, especially against resistant bacterial strains. Key findings from SAR studies on related azalides include:
Modifications at the 4'-position: Changes at this position of the macrolide structure have been a focus for developing derivatives with improved potency. researchgate.net
Substitution at the 9a-N position: Introducing various aromatic substituents at this position on the 15-membered azalide scaffold has been shown to yield compounds with desirable properties. researchgate.net
Introduction of Basic Amines: A critical structural feature for obtaining activity against Gram-negative bacteria is the introduction of small secondary or tertiary amines, creating polycationic molecules. In azithromycin-like azalides, introducing small alkyl amines at the 6'-position of the desosamine sugar has resulted in potent activity.
These investigations collectively highlight that while the core azalide structure is important, targeted modifications, including demethylation, are key to modulating the antibacterial spectrum and potency.
Table 1: Summary of Key SAR Findings for Demethylated and Modified Azalides
| Modification Site | Structural Change | Impact on Activity | Reference |
| C-3' Position | Demethylation (e.g., N'-desmethyl) | Alters compound efficacy; serves as a base for further derivatization. | researchgate.netresearchgate.net |
| C-6' Position | Introduction of small alkyl amines | Leads to potent activity, particularly against Gram-negative pathogens. | |
| C-9a Position | Addition of aromatic substituents | Can yield compounds with improved and specific biological properties. | researchgate.net |
| C-4' Position | General modifications | A key site for creating derivatives with enhanced potency. | researchgate.net |
Computer-Aided Conformational Analysis and Molecular Dynamics Simulations
Computational methods provide profound insights into the dynamic behavior of this compound and related azalides, modeling their interactions with key biological structures like the bacterial ribosome and cellular membranes.
Azalides exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and blocking protein synthesis. wikipedia.org Computational modeling and structural studies have elucidated the specifics of this interaction. Azithromycin (B1666446) binds within the nascent peptide exit tunnel, inhibiting the elongation of the growing polypeptide chain. mdpi.com
Kinetic studies and modeling reveal a complex, two-step binding process for azithromycin to the E. coli ribosome:
An initial recognition step where the drug binds to a low-affinity site in the upper part of the exit tunnel. mdpi.comresearchgate.net
A subsequent, slower conformational shift to a final, high-affinity binding site, forming a much more stable complex. mdpi.comresearchgate.net
The N-methyl group on the desosamine sugar of azithromycin is not reported to form direct, critical contacts with the ribosome. However, the nitrogen atom itself is crucial. The altered conformation of the azalide ring, compared to erythromycin (B1671065), induces novel contacts with the 23S rRNA. mdpi.com The binding kinetics and specific interactions can be species-dependent. For instance, while one molecule of azithromycin binds per E. coli ribosome, crystallographic data for Deinococcus radiodurans suggest a cooperative binding of two molecules. mdpi.comresearchgate.net The prolonged binding and slow dissociation from the ribosome, often linked to extended side chains, are considered critical for the bactericidal activity of certain macrolides. nih.gov
Table 2: Key Ribosomal Interaction Sites for Azalides
| Ribosomal Component | Interaction Type | Functional Consequence | Reference |
| 23S rRNA (Domains IV, V) | Hydrogen bonds, hydrophobic contacts | Primary binding site, stabilization of the complex. | mdpi.com |
| Nascent Peptide Exit Tunnel | Steric hindrance | Blockage of protein elongation. | mdpi.comnih.gov |
| Ribosomal Proteins (L4, L22) | Secondary contacts | Contributes to binding, particularly in dual-binding scenarios. | mdpi.com |
| 23S rRNA (U2609:A752) | Stacking interaction | May contribute to the slow dissociation rate of some macrolides. | nih.gov |
Studies combining experimental data with computational modeling show that azithromycin directly interacts with phospholipids. ucl.ac.benih.gov It is suggested that the molecule inserts itself into the lipid bilayer at the interface between the polar phospholipid head groups and the nonpolar fatty acyl chains. nih.gov This interaction leads to several biophysical changes in the membrane:
Perturbation of Lipid Organization: The presence of azithromycin disrupts the lateral phase separation and organization of phospholipids. ucl.ac.benih.gov
Decreased Membrane Fluidity: The interaction reduces the mobility of the phospholipid phosphate (B84403) heads, making the membrane more rigid. ucl.ac.be
Computer-aided conformational analysis of azithromycin and virtual derivatives suggests that this membrane interaction is driven by the molecule's amphiphilic nature. The analysis indicates a shielding of the ionizable amino group on the desosamine sugar by its methyl groups, alongside a wide dispersion of hydrophobic domains across the molecule. ucl.ac.be This allows the molecule to adopt a stable conformation at the lipid-water interface. The removal of a methyl group, as in this compound, could subtly alter this shielding and the resulting membrane interaction profile.
Ligand-Ribosome Interaction Modeling
Quantum Chemical Calculations and Spectroscopic Corroboration
Quantum chemical calculations offer a highly detailed view of the electronic structure and energetic properties of molecules like this compound. These theoretical methods are often corroborated with experimental spectroscopic data to validate the computational models.
Density Functional Theory (DFT) has been used to investigate the conformational landscape and properties of azithromycin. nih.gov By combining DFT with a Polarizable Continuum Model (PCM), researchers can simulate the effects of different solvents (e.g., water, chloroform) on the molecule's structure. This approach is critical because the relative energies and stability of different conformers can change dramatically in solution compared to the gas phase. nih.gov
A key application of these calculations is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, used alongside DFT, can calculate the theoretical ¹H and ¹³C NMR spectra for different conformers. nih.gov By comparing these predicted spectra to experimental NMR data, researchers can identify the most likely predominant conformer of the molecule in a given solution. This combined theoretical and experimental approach provides a robust method for understanding the molecule's three-dimensional structure and behavior. While these studies have focused on azithromycin, the methodology is directly applicable to this compound to understand how the removal of a single methyl group impacts its conformational preferences and electronic properties. nih.gov
Table 3: Theoretical Methods in the Study of Azalides
| Computational Method | Purpose | Experimental Corroboration | Reference |
| Density Functional Theory (DFT) | Calculate molecular geometry, electronic structure, and relative energies of conformers. | X-ray Crystallography | nih.gov |
| Polarizable Continuum Model (PCM) | Simulate the effects of a solvent on molecular structure and energetics. | Comparison of properties in different solvents. | nih.gov |
| Gauge-Independent Atomic Orbital (GIAO) | Predict NMR chemical shifts for different molecular structures. | Experimental ¹H and ¹³C NMR Spectroscopy. | nih.gov |
| Molecular Dynamics (MD) Simulation | Model the dynamic interactions between the drug and its biological targets (ribosome, membrane). | Biophysical measurements (e.g., membrane fluidity assays). | ucl.ac.be |
Future Research Directions and Translational Perspectives
Exploration of Further Chemical Modifications for Enhanced Activity
While N'-(Desmethyl)azithromycin itself is considered to have no significant antimicrobial activity, its core structure is a valuable starting point for semi-synthetic modifications. biosynth.comnih.gov Research into derivatives is a key strategy in the ongoing effort to develop new antibiotics or enhance existing ones to combat rising antibiotic resistance. ontosight.aiontosight.ai
Future research will likely focus on targeted chemical alterations to the this compound molecule. One area of exploration involves the synthesis of new derivatives by modifying the desosamine (B1220255) sugar, a critical component for ribosomal binding. For instance, the synthesis of 3'-N-demethyl-3'-N-formylazithromycin has been achieved from 3'-N-demethylazithromycin, demonstrating the feasibility of creating novel analogues. bit.edu.cnresearchgate.net Such modifications aim to create derivatives with superior potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms. mdpi.com The unique structure of this compound allows for exploration into formulation strategies aimed at improving bioavailability and extending the spectrum of macrolide antibiotics. biosynth.com The development of such derivatives is driven by the need for antibiotics with improved efficacy and different resistance patterns. ontosight.ai
Another promising approach is the creation of hybrid molecules. By linking the macrolide scaffold of this compound to other pharmacophores, such as quinolones, researchers could develop "macrolones" with dual mechanisms of action. mdpi.com These hybrid compounds have shown excellent antibacterial potency against key erythromycin-resistant strains and may have a decreased potential for the development of bacterial resistance. mdpi.com
Deeper Understanding of Metabolic Pathways and Their Regulation
Azithromycin (B1666446) is primarily metabolized in the liver, with demethylation being a major route. nih.govnih.gov This process leads to the formation of metabolites like this compound, which are generally considered microbiologically inactive. nih.gov Azithromycin's unique 15-membered ring structure, featuring a methyl-substituted nitrogen at the 9a position, prevents the metabolic pathway that other macrolides undergo, contributing to its distinct pharmacokinetic profile. nih.gov
Future research should aim to further elucidate the specific enzymes responsible for the demethylation of azithromycin to this compound and other metabolites. While CYP3A4 is heavily involved in the metabolism of erythromycin (B1671065) and clarithromycin (B1669154), azithromycin does not interact with it to the same extent, resulting in fewer drug-drug interactions. nih.govwikipedia.org A deeper understanding of the enzymatic pathways, including potential regulation by genetic polymorphisms, could inform the design of future macrolide derivatives with more predictable metabolic fates.
Studies in various species have identified multiple metabolites. For example, research in zebrafish identified N-demethylation as a key metabolic pathway. researchgate.net In ball pythons, descladinose-azithromycin, 3'-N-desmethyl,9a-N-desmethyl-azithromycin, and 3'-N-desmethyl, 3'-O-desmethyl-azithromycin were identified in the skin, while 3'-N-didesmethyl-azithromycin was found only in the kidney. researchgate.netscience.gov Comprehensive metabolic profiling in human tissues is still needed to fully map the biotransformation of azithromycin and the role of its metabolites. Understanding these pathways is also critical for assessing potential toxicities, such as the formation of N-nitroso N-desmethyl azithromycin, a nitrosamine (B1359907) impurity that can potentially form during manufacturing or formulation. medicinesforeurope.comclearsynth.com
Refinement of Analytical Methodologies for Complex Matrices
Accurate quantification of this compound in complex biological matrices like plasma, tissues, and urine is essential for pharmacokinetic and metabolic studies. nih.gov Various analytical techniques have been developed for azithromycin and its related compounds. ijpsnonline.com High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or electrochemical detection, and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. ijpsnonline.comresearchgate.netnih.gov
Future efforts should focus on refining these methods to achieve even greater sensitivity and selectivity, particularly for quantifying low levels of metabolites in complex samples. ijpsnonline.com The development of robust, isocratic RP-HPLC methods allows for the separation of azithromycin from its degradation products, including N-demethylazithromycin, making them suitable for stability studies. nih.gov LC-MS/MS methods offer the highest sensitivity, with some achieving detection limits as low as 0.0005 µg/mL for azithromycin, and are ideal for bioequivalence and pharmacokinetic studies. ijpsnonline.com
The table below summarizes some of the existing analytical methods used for the determination of azithromycin and its related substances, which can be adapted for this compound.
| Analytical Method | Matrix | Detection Limit (LOD) | Application |
| RP-HPLC-UV | Bulk drug, Pharmaceutical forms | 0.0005 mg/mL (for azithromycin) | Assay determination, Impurity analysis |
| RP-HPLC | Bulk samples, Tablets, Suspensions | 0.02% (20 µg) (for azithromycin) | Stability testing, Quality control |
| LC-MS | Human Plasma | 0.0005 µg/mL (for azithromycin) | Bioequivalence studies, Pharmacokinetics |
| HPLC with Electrochemical Detection | Serum, Tissues | Not Specified | Pharmacokinetic studies |
This table is generated based on data from multiple sources. ijpsnonline.comresearchgate.netnih.gov
Further development could involve novel sample extraction techniques to improve recovery from complex matrices and the use of high-resolution mass spectrometry to simultaneously identify and quantify a wider range of metabolites. nih.gov
Addressing Emerging Resistance Mechanisms and Their Molecular Basis
The increasing prevalence of azithromycin resistance is a major global health concern, observed in pathogens like Salmonella species, Neisseria gonorrhoeae, and Escherichia coli. ijpsjournal.com Understanding the molecular basis of this resistance is crucial for guiding the development of new macrolides, including derivatives of this compound, that can circumvent these mechanisms. mdpi.com
The primary mechanisms of macrolide resistance include:
Target Site Modification: This is a common mechanism involving mutations in the 23S rRNA component of the 50S ribosomal subunit, which is the binding site for macrolides. nih.govnih.gov Methylation of the 23S rRNA by methylases encoded by erm genes also prevents drug binding and is a significant cause of resistance. nih.govresearchgate.net
Efflux Pumps: Overexpression of efflux pumps, such as the MtrCDE system in N. gonorrhoeae and the AcrAB-TolC pump in Salmonella, actively transports the antibiotic out of the bacterial cell, reducing its intracellular concentration. ijpsjournal.comnih.gov
Enzymatic Inactivation: Some bacteria produce enzymes, such as phosphotransferases encoded by mph genes, that can chemically modify and inactivate macrolide antibiotics. researchgate.net
Future research should focus on designing this compound derivatives that are poor substrates for efflux pumps or are insensitive to enzymatic modification. Additionally, by understanding the specific mutations in the 23S rRNA that confer resistance, new analogues could be designed to bind effectively to these altered ribosomes. mdpi.com For example, azithromycin has been shown to repress the translation of the stress response sigma factor rpoS in Pseudomonas aeruginosa, which can reduce the frequency of mutations leading to resistance against other antibiotics. nih.gov Investigating whether derivatives of this compound retain or enhance such secondary properties could open new translational perspectives for combination therapies.
Q & A
Q. What analytical methods are recommended for identifying and quantifying N'-(Desmethyl)azithromycin in azithromycin formulations?
High-performance liquid chromatography (HPLC) with UV detection is the primary method. The United States Pharmacopeia (USP) specifies chromatographic conditions using a C18 column, phosphate buffer (pH 6.5), and acetonitrile gradient elution. Relative retention times (e.g., 0.57 for 3’-N-Demethylazithromycin) and peak area ratios are used to quantify impurities . Standard solutions of USP N-Demethylazithromycin RS are prepared for calibration, and impurity limits are set at ≤0.7% for individual related compounds .
Q. How does this compound relate to azithromycin’s metabolic pathways?
N-Demethylation occurs in hepatic metabolism via cytochrome P450 enzymes, producing metabolites like this compound. These metabolites lack microbiological activity but are critical for pharmacokinetic studies. Tissue binding and biliary excretion of unchanged azithromycin dominate, but demethylated derivatives are monitored to assess metabolic stability and drug-drug interactions .
Q. What role does this compound play in quality control of azithromycin APIs?
It is a key process-related impurity in azithromycin synthesis. Pharmacopeial standards mandate strict control (≤0.7% by HPLC) to ensure batch consistency. Impurity profiling includes desosaminylazithromycin, 3’-N-formyl derivatives, and other synthetic byproducts. Total impurities must not exceed 3.0% .
Advanced Research Questions
Q. How can structural dynamics of this compound inform macrolide-ribosome interaction studies?
Molecular docking and cryo-EM are used to compare the binding of this compound with azithromycin to bacterial ribosomes. The absence of a methyl group alters hydrogen bonding with 23S rRNA, reducing binding affinity. This structural insight helps design analogs resistant to methylation-mediated bacterial resistance .
Q. What methodological challenges arise in detecting this compound in biological matrices at low concentrations?
Ultraviolet photodissociation (UVPD) combined with collision-induced dissociation (CID) improves sensitivity in LC-MS/MS. For example, UVPD enhances fragment ion yield for desmethyl metabolites in human plasma at 0.5 ng/mL, overcoming limitations of CID alone . Method validation must address matrix effects and ion suppression in complex samples.
Q. How can contradictory data on this compound’s role in antimicrobial resistance be resolved?
Whole-genome sequencing (WGS) of Neisseria gonorrhoeae isolates links reduced azithromycin susceptibility to specific mutations (e.g., 23S rRNA or mtrR loci). Comparative studies using isogenic strains with/without demethylation-resistant mutations clarify whether metabolite accumulation contributes to resistance .
Q. What are the implications of co-administering azithromycin (and its metabolites) with other antiparasitics?
Co-administration with ivermectin and albendazole in mass drug administration (MDA) requires pharmacokinetic studies to assess metabolite interactions. Small trials in Papua New Guinea suggest safety, but larger studies are needed to evaluate hepatic enzyme induction and tissue distribution changes .
Q. How should researchers design trials to evaluate this compound’s immunomodulatory effects in chronic inflammatory models?
Preclinical models (e.g., murine asthma) should measure eosinophil counts, fractional exhaled nitric oxide (FeNO), and cytokine profiles. Dose-ranging studies must differentiate between direct antimicrobial effects and metabolite-mediated anti-inflammatory actions, using azithromycin-resistant bacterial strains as controls .
Methodological Best Practices
- Impurity Analysis : Use USP-grade reference standards and validate HPLC methods per ICH Q3A guidelines .
- Metabolite Detection : Combine high-resolution MS (e.g., Q-TOF) with stable isotope labeling to track demethylation pathways .
- Resistance Studies : Pair phenotypic susceptibility testing (MIC) with WGS to correlate genetic markers and metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
